

Application of Ethyl (E)-2-hexenoate as a Flavoring Agent in Beverages

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Compound of Interest

Compound Name: Ethyl (E)-2-hexenoate

Cat. No.: B075292

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Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-2-hexenoate is a volatile ester recognized for its potent fruity and green aroma, making it a valuable flavoring agent in the beverage industry. Its characteristic scent profile, often described as reminiscent of pineapple, apple, and tropical fruits, allows for the enhancement and modification of beverage flavor profiles.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the effective use and evaluation of **Ethyl (E)-2-hexenoate** in various beverage systems.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **Ethyl (E)-2-hexenoate** is essential for its effective application in beverage formulations.

Property	Value	Reference
Synonyms	Ethyl trans-2-hexenoate, (2E)-2-Hexenoic acid ethyl ester	[1]
FEMA Number	3675	[1][4]
JECFA Number	1808	[1][4]
Molecular Formula	C8H14O2	[1]
Molecular Weight	142.20 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor Profile	Fruity, green, pulpy, pineapple, apple aroma	[1][2]
Taste Profile	Fruity	[3]
Boiling Point	167-174 °C	[1]
Solubility	Practically insoluble in water; soluble in ethanol and fats.	[1][5]
Specific Gravity	0.895-0.905 @ 20°C	[2]
Refractive Index	1.430-1.440 @ 20°C	[2]

Regulatory Status

Ethyl (E)-2-hexenoate is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), indicating its suitability for use in food and beverage products.[1][4][6]

Recommended Usage Levels in Beverages

The concentration of **Ethyl (E)-2-hexenoate** should be carefully optimized to achieve the desired flavor profile without introducing harsh or artificial notes. The following table provides typical starting concentrations for different beverage categories.

Beverage Category	Recommended Concentration Range (ppm)	Reference
Non-alcoholic ("soft") beverages	5.0 - 25.0	[3]
Alcoholic beverages	10.0 - 50.0	[3]

Experimental Protocols

1. Sensory Evaluation of **Ethyl (E)-2-hexenoate** in a Beverage Matrix

Objective: To determine the sensory threshold and descriptive flavor profile of **Ethyl (E)-2-hexenoate** in a model beverage system.

a. Triangle Test for Difference Testing

This test is used to determine if a sensory difference exists between a control beverage and a beverage containing **Ethyl (E)-2-hexenoate**.^{[1][3][5][7][8]}

Materials:

- Control beverage (e.g., carbonated water with 10% sucrose)
- Test beverage (control beverage with a specific concentration of **Ethyl (E)-2-hexenoate**)
- Identical, odor-free tasting glasses, coded with random three-digit numbers
- Water for palate cleansing
- Panel of at least 20-30 trained sensory panelists

Procedure:

- Prepare the control and test beverages. The concentration of **Ethyl (E)-2-hexenoate** in the test beverage should be based on preliminary trials.

- For each panelist, present three coded samples in a randomized order. Two samples will be identical (either both control or both test), and one will be different.[\[5\]](#)[\[8\]](#)
- Instruct panelists to taste each sample from left to right and identify the "odd" or different sample.[\[5\]](#)[\[8\]](#)
- Panelists should rinse their mouths with water between samples.[\[5\]](#)
- Collect the responses and analyze the data using a statistical table for triangle tests to determine if a significant difference is perceived.

b. Quantitative Descriptive Analysis (QDA)

QDA is used to identify and quantify the specific sensory attributes of a beverage containing **Ethyl (E)-2-hexenoate**.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- A series of test beverages with varying concentrations of **Ethyl (E)-2-hexenoate**
- Control beverage
- Panel of 8-12 highly trained sensory panelists
- Sensory booths with controlled lighting and ventilation
- Data collection software or ballots with descriptive attribute scales

Procedure:

- **Lexicon Development:** In initial sessions, panelists are presented with the beverages and collaboratively develop a list of descriptive terms (e.g., "pineapple," "green apple," "estery," "sweet," "artificial") to characterize the aroma and flavor.
- **Training:** Panelists are trained to use the developed lexicon consistently and to rate the intensity of each attribute on a numerical scale (e.g., 0-15). Reference standards for each attribute may be provided.

- Evaluation: In individual booths, panelists evaluate the coded beverage samples in a randomized order and rate the intensity of each attribute on the provided scale.
- Data Analysis: The intensity ratings are averaged across panelists for each sample. The data can be visualized using spider plots or other graphical representations to compare the sensory profiles of the different beverage formulations.

2. Stability Testing of **Ethyl (E)-2-hexenoate** in Beverages

Objective: To evaluate the stability of **Ethyl (E)-2-hexenoate** in a beverage system under various storage conditions.

a. Real-Time Stability Study

This study assesses the flavor stability under normal storage conditions.[\[4\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Beverage samples containing a known concentration of **Ethyl (E)-2-hexenoate**, packaged in the final intended packaging.
- Controlled storage environment (e.g., a dark room at a constant temperature of 20-25°C).
- Analytical instrumentation (GC-MS) for quantitative analysis.
- Sensory panel for difference testing.

Procedure:

- Prepare and package a sufficient number of beverage samples.
- Store the samples under the defined "normal" conditions.
- At specified time points (e.g., 0, 1, 3, 6, 9, and 12 months), withdraw a subset of samples.
- Conduct quantitative analysis using GC-MS to determine the concentration of **Ethyl (E)-2-hexenoate**.

- Perform a triangle test to determine if there is a perceivable sensory difference between the stored sample and a freshly prepared control.

b. Accelerated Stability Study

This study uses elevated temperatures to predict the long-term stability in a shorter timeframe.

[4][13][15][16]

Materials:

- Beverage samples as described above.
- Temperature-controlled chambers (e.g., incubators set at 35°C, 45°C, and 55°C).
- Analytical instrumentation (GC-MS).

Procedure:

- Prepare and package the beverage samples.
- Place sets of samples in the temperature-controlled chambers.
- At accelerated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove samples from each temperature condition.
- Allow samples to equilibrate to room temperature before analysis.
- Perform GC-MS analysis to quantify the concentration of **Ethyl (E)-2-hexenoate**.
- The degradation kinetics can be modeled using the Arrhenius equation to predict shelf-life at normal storage temperatures.[16]

3. Analytical Quantification of **Ethyl (E)-2-hexenoate** by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of **Ethyl (E)-2-hexenoate** in a beverage matrix.[6][17][18][19][20][21][22][23][24][25]

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Headspace or Solid-Phase Microextraction (SPME) autosampler for sample introduction

Materials:

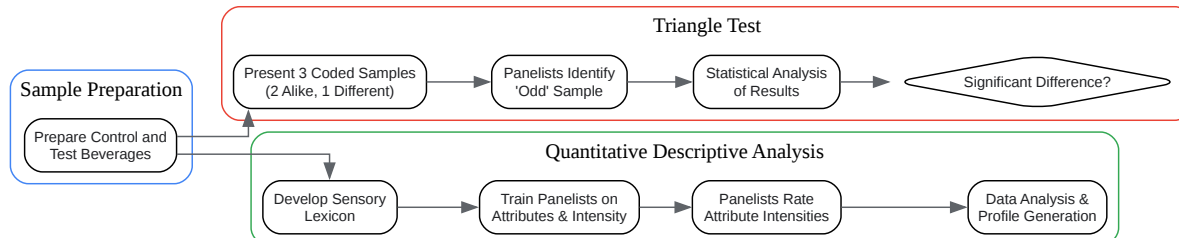
- Beverage sample
- Internal standard (e.g., ethyl heptanoate)
- Solvents for extraction (if necessary, e.g., dichloromethane)
- Calibration standards of **Ethyl (E)-2-hexenoate** of known concentrations

Procedure:

- Sample Preparation:
 - Headspace-GC-MS: An aliquot of the beverage is placed in a headspace vial, an internal standard is added, and the vial is sealed. The sample is then incubated at a specific temperature to allow volatile compounds to partition into the headspace.[\[6\]](#)[\[22\]](#)
 - SPME-GC-MS: An SPME fiber is exposed to the headspace of the beverage sample or directly immersed in the liquid to adsorb volatile compounds.
 - Liquid-Liquid Extraction (LLE): The beverage sample is extracted with a non-polar solvent (e.g., dichloromethane) containing an internal standard. The organic layer is then concentrated and injected into the GC-MS.[\[19\]](#)
- GC-MS Analysis:
 - An appropriate GC column (e.g., DB-5ms) is used for separation.
 - The oven temperature program is optimized to achieve good separation of **Ethyl (E)-2-hexenoate** from other volatile compounds.

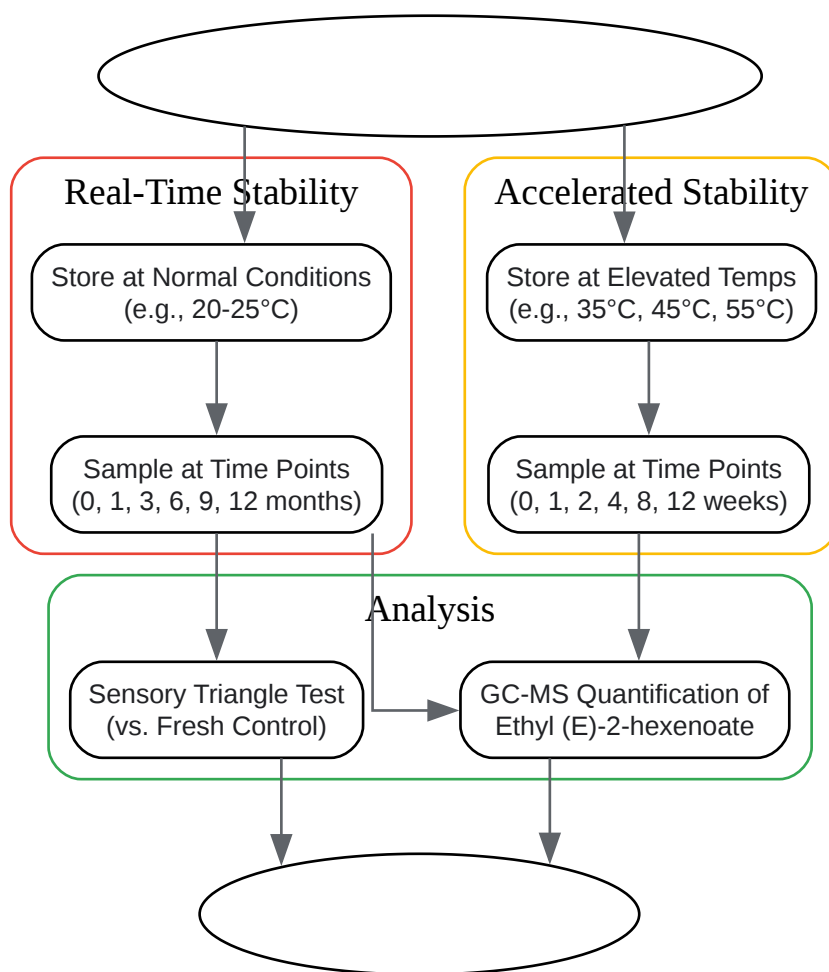
- The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of **Ethyl (E)-2-hexenoate** and the internal standard.
- Quantification:
 - A calibration curve is generated by analyzing a series of standards of known concentrations of **Ethyl (E)-2-hexenoate** with a constant concentration of the internal standard.
 - The concentration of **Ethyl (E)-2-hexenoate** in the beverage sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using the calibration curve.

Visualizations



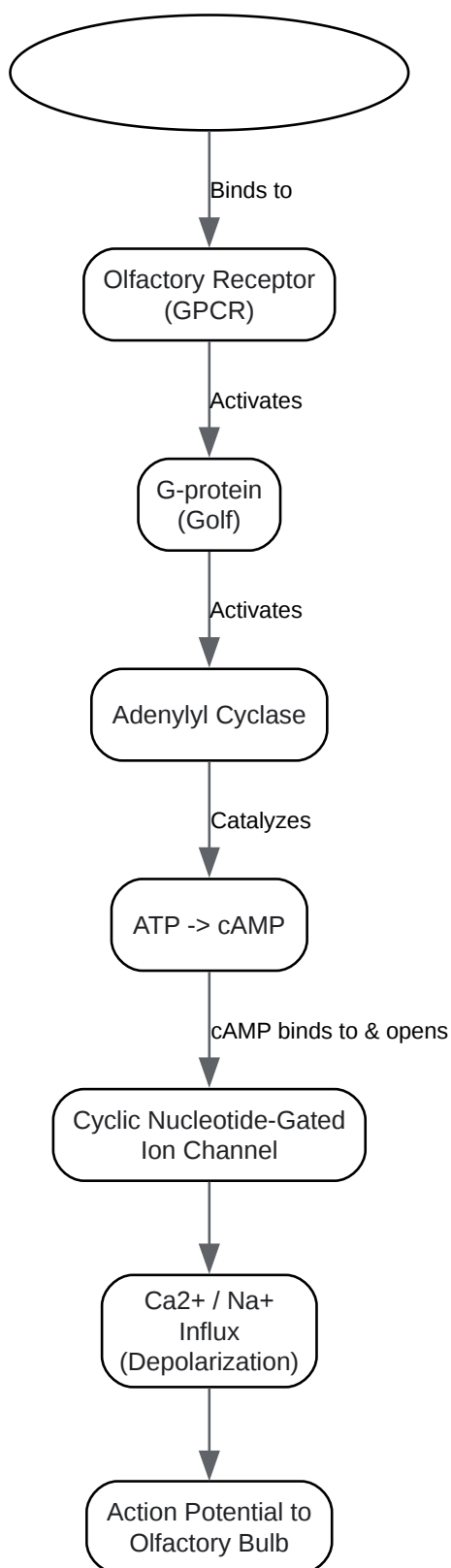
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Caption: Workflow for Sensory Evaluation of **Ethyl (E)-2-hexenoate** in Beverages.



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Caption: Workflow for Stability Testing of **Ethyl (E)-2-hexenoate** in Beverages.



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Caption: Generalized Olfactory Signaling Pathway for a Fruity Ester.

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